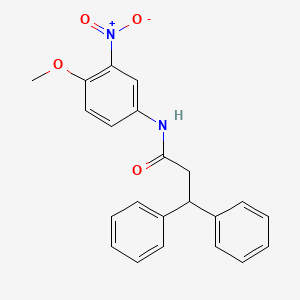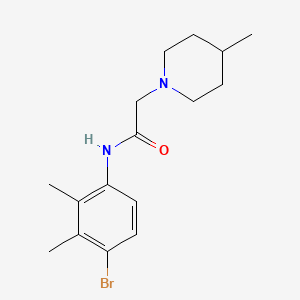
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide
Übersicht
Beschreibung
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide, also known as MNPA, is a compound that has been studied for its potential applications in scientific research. MNPA is a member of the diphenylpropane class of compounds, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell proliferation and survival. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have various biochemical and physiological effects. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have low toxicity in vitro, indicating that it may be a safe and effective compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is a relatively simple compound to synthesize, making it readily available for use in research. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have low toxicity in vitro, indicating that it may be a safe and effective compound for use in scientific research. However, N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has several limitations for use in lab experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has limited solubility in water, which may limit its use in certain experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide also has limited stability in solution, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of new analogs of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide that have improved solubility and stability in solution. Another area of research could focus on the development of new formulations of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide that improve its bioavailability and pharmacokinetic properties. Additionally, future research could focus on the development of new applications for N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide, such as in the treatment of infectious diseases or other types of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have activity against bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-28-21-13-12-18(14-20(21)24(26)27)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVJIWLTLLTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B4655544.png)
![2-(1H-indol-3-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B4655558.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4655566.png)
![2-{4-[(2-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4655572.png)
![3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B4655578.png)
![4-(2-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4655582.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexylthio)ethyl]acrylamide](/img/structure/B4655589.png)
![N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4655594.png)
![3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4655608.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B4655611.png)
![9-ethyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4655612.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4655624.png)
![1-[4-(4-{[2-(2-thienyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4655644.png)